N,N-Bis(trimethylsilyl)formamide chemical properties
N,N-Bis(trimethylsilyl)formamide chemical properties
An In-depth Technical Guide to N,N-Bis(trimethylsilyl)formamide: Properties, Synthesis, and Applications in Modern Chemistry
For the discerning researcher, scientist, and drug development professional, the selection of the appropriate reagent is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic pathway. N,N-Bis(trimethylsilyl)formamide (BSF), a unique and versatile organosilicon compound, offers a distinct reactivity profile that sets it apart from more common silylating agents. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, and mechanistic behavior, offering field-proven insights into its application.
Core Chemical and Physical Properties
N,N-Bis(trimethylsilyl)formamide, identified by its CAS Number 15500-60-4, is a colorless liquid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a foundational dataset for its use in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₉NOSi₂ | [2] |
| Molecular Weight | 189.40 g/mol | [2][3] |
| IUPAC Name | N,N-bis(trimethylsilyl)formamide | [3] |
| Synonyms | BSF, Bis(trimethylsilyl)formamide | [1][3] |
| CAS Number | 15500-60-4 | [1][3] |
| Appearance | Colorless liquid | [1] |
| Density | 0.885 g/mL at 20 °C | [4] |
| Boiling Point | 158 °C (at 760 mmHg) | [1][4] |
| Melting Point | 16–17 °C | [4] |
| Flash Point | 37 °C | [1][4] |
| Refractive Index (n²⁰/D) | 1.437 | [4] |
| Solubility | Soluble in benzene, CCl₄, CH₂Cl₂, CHCl₃ | [1][4] |
Spectroscopic Profile: Identification and Characterization
| Spectroscopy | Predicted Characteristic Signals | Rationale / Correlating Source(s) |
| ¹H-NMR | δ ≈ 0.1-0.4 ppm (s, 18H, Si(CH₃)₃); δ ≈ 8.0-8.4 ppm (s, 1H, CHO) | The trimethylsilyl protons are highly shielded and typically appear as a sharp singlet upfield.[5] The formyl proton is deshielded by the carbonyl group and appears significantly downfield.[6][7] |
| ¹³C-NMR | δ ≈ 0-2 ppm (Si(CH₃)₃); δ ≈ 160-165 ppm (C=O) | The trimethylsilyl carbons are highly shielded.[7] The formyl carbonyl carbon appears in the typical range for amides.[6] |
| ²⁹Si-NMR | δ ≈ -10 to 10 ppm | The chemical shift is characteristic for tetravalent silicon in a trimethylsilyl group attached to nitrogen. |
| FT-IR (neat) | ν ≈ 2960, 2900 cm⁻¹ (C-H stretch); ν ≈ 1680-1700 cm⁻¹ (C=O stretch); ν ≈ 1250 cm⁻¹ (Si-CH₃ symmetric bend); ν ≈ 915-950 cm⁻¹ (Si-N-Si stretch) | These frequencies correspond to standard functional group vibrations. The Si-N-Si stretch is a particularly strong and characteristic band for disilylamines.[8] |
Synthesis of N,N-Bis(trimethylsilyl)formamide
The preparation of BSF is a straightforward procedure involving the double silylation of formamide. The following protocol, adapted from established literature, provides a reliable method for its synthesis in a laboratory setting.[4]
Experimental Protocol: Synthesis of BSF
-
Reaction Setup: To a solution of formamide and triethylamine (as an HCl scavenger) in dry benzene, add chlorotrimethylsilane dropwise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Execution: Upon completion of the addition, heat the reaction mixture to reflux for approximately one hour.
-
Workup: Cool the mixture to room temperature. The precipitated triethylamine hydrochloride is removed by filtration.
-
Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. Final purification is achieved via high-vacuum distillation to afford pure N,N-Bis(trimethylsilyl)formamide as a colorless oil (reported yield: 75%).[4]
Reactivity and Mechanistic Insights
The utility of BSF stems from its unique structural and electronic properties. Unlike its well-known cousin, N,O-Bis(trimethylsilyl)acetamide (BSA), which exists predominantly as the O-silylated imidate isomer, BSF exists in the true N,N-disilylated amide form.[4] This structural distinction is the root of its characteristic reactivity.
Role as a Silylating Agent
While not its most common application, BSF can function as a silylating agent for active hydrogen-containing compounds like alcohols. The reaction proceeds via nucleophilic attack of the alcohol on one of the silicon atoms, with the formamide moiety acting as a leaving group. The byproduct of this reaction is N-(trimethylsilyl)formamide.[9]
Nucleophilic Formamide Synthon
The primary and most valuable mode of reactivity for BSF is as an N-formamido nucleophile.[1] The N,N-disilyl arrangement activates the nitrogen, allowing it to attack electrophilic centers, most notably carbonyl carbons.
-
Reaction with Aldehydes and Ketones: BSF reacts with aldehydes and activated ketones to furnish N-formyl-O-trimethylsilyl-N,O-acetals. This transformation is a powerful method for introducing a protected formamido group.[4]
-
Reaction with Organolithiums: When treated with potent nucleophiles like organolithium reagents, the attack occurs at the formyl carbonyl. Subsequent elimination of a trimethylsilyloxy group generates N-silylaldimines, which are versatile intermediates for the synthesis of nitrogen-containing heterocycles.[4]
-
Reaction with Other Electrophiles: BSF readily reacts with a variety of other electrophiles, including acid chlorides and isocyanates, to yield a range of synthetically useful products.[4]
Application in Drug Development: A Case Study
The protection and activation of functional groups are paramount in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs). N-silylated amides, like BSF and its analogues, are instrumental in key transformations. A relevant example is found in a patented synthesis of Ezetimibe, a cholesterol absorption inhibitor.[10] In the synthesis, a β-amino amide intermediate is cyclized to form the critical β-lactam ring. This step is facilitated by a silylating agent, N,O-Bis(trimethylsilyl)acetamide (BSA), which is structurally and functionally analogous to BSF.
The silylating agent serves a dual purpose:
-
Protection/Activation: It silylates the secondary amine and the amide (or a hydroxyl group in the precursor), increasing nucleophilicity and solubility in nonpolar solvents.
-
Facilitating Cyclization: The silylated intermediate readily undergoes cyclization, driven by a suitable agent, to form the strained four-membered β-lactam ring.
This example authoritatively demonstrates the critical role of bis-silylated amides in constructing complex molecular architectures central to modern pharmaceuticals. The unique reactivity of BSF as an N,N-disilylated species makes it a compelling candidate for similar transformations where fine-tuning of reactivity is required.
Comparative Analysis with Other Silylating Agents
The choice of a silylating agent is a strategic decision based on reactivity, byproducts, and reaction conditions.
| Reagent | Structure | Key Features & Byproducts |
| BSF | N,N-Bis(trimethylsilyl)formamide | Exists as the N,N-disilyl amide. Primarily acts as an N-formamido nucleophile. Byproduct: N-(trimethylsilyl)formamide. |
| BSA | N,O-Bis(trimethylsilyl)acetamide | Exists as the N,O-imidate tautomer. A powerful and widely used silylating agent. Byproduct: N-(trimethylsilyl)acetamide.[11] |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Similar to BSA but more reactive due to the electron-withdrawing trifluoroacetyl group. Byproducts are highly volatile, which is advantageous for GC analysis.[11] |
Safety and Handling
N,N-Bis(trimethylsilyl)formamide is a flammable liquid and vapor (GHS Hazard Class: Flammable Liquid 3).[3] Standard precautions for handling flammable organic liquids should be strictly observed.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Stability: The product is chemically stable under standard ambient conditions but may react with moisture.[12] It can form explosive mixtures with air upon intense heating.[12]
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